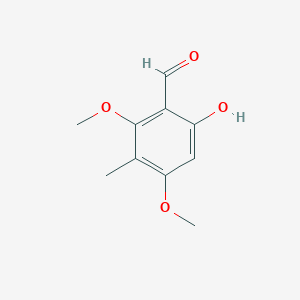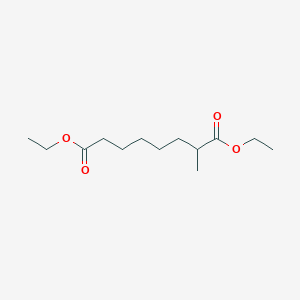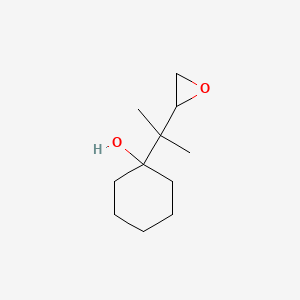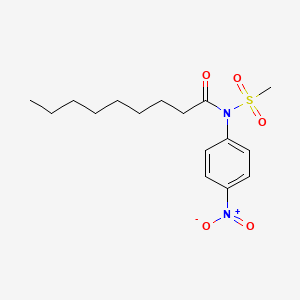![molecular formula C15H21N3O4 B14591619 N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-L-alaninamide CAS No. 61280-91-9](/img/structure/B14591619.png)
N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-L-alaninamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-L-alaninamide: is a synthetic compound that belongs to the class of organic compounds known as amino acids, peptides, and analogues. This compound is characterized by the presence of a benzyloxycarbonyl group, which is commonly used as a protecting group in peptide synthesis. The compound’s structure includes both D-alanine and L-alanine residues, making it a dipeptide derivative.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-L-alaninamide typically involves the following steps:
Protection of Amino Groups: The benzyloxycarbonyl (Cbz) group is introduced to protect the amino groups of the amino acids. This is achieved by reacting the amino acid with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide.
Coupling Reaction: The protected amino acids are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The final step involves the removal of the protecting groups under acidic conditions to yield the desired dipeptide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product.
化学反応の分析
Types of Reactions:
Oxidation: The benzyloxycarbonyl group can undergo oxidation reactions, leading to the formation of benzoic acid derivatives.
Reduction: Reduction of the benzyloxycarbonyl group can yield benzyl alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxycarbonyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-L-alaninamide is widely used in peptide synthesis as a protecting group for amino acids. It facilitates the selective protection and deprotection of amino groups, allowing for the synthesis of complex peptides and proteins.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein folding. It serves as a model compound for investigating the mechanisms of proteolytic enzymes.
Medicine: The compound has potential applications in drug development, particularly in the design of peptide-based therapeutics. Its stability and ease of synthesis make it an attractive candidate for developing new drugs.
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also employed in the production of diagnostic reagents and biochemical assays.
作用機序
The mechanism of action of N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-L-alaninamide involves its interaction with specific molecular targets, such as proteolytic enzymes. The benzyloxycarbonyl group acts as a protecting group, preventing unwanted side reactions during peptide synthesis. Upon deprotection, the compound can interact with enzymes, leading to the cleavage of peptide bonds and the formation of smaller peptide fragments.
類似化合物との比較
N-[(Benzyloxy)carbonyl]glycyl-D-proline: This compound also contains a benzyloxycarbonyl group and is used in peptide synthesis.
N-[(Benzyloxy)carbonyl]-L-proline: Another peptide derivative with similar protecting group chemistry.
N-[(Benzyloxy)carbonyl]-L-serine benzyl ester: Used as a building block in peptide synthesis and biochemical research.
Uniqueness: N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-L-alaninamide is unique due to its specific combination of D-alanine and L-alanine residues, which imparts distinct stereochemical properties. This dipeptide structure allows for unique interactions with enzymes and other biological molecules, making it valuable in both research and industrial applications.
特性
CAS番号 |
61280-91-9 |
|---|---|
分子式 |
C15H21N3O4 |
分子量 |
307.34 g/mol |
IUPAC名 |
benzyl N-[(2R)-1-[[(2S)-1-(methylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C15H21N3O4/c1-10(13(19)16-3)17-14(20)11(2)18-15(21)22-9-12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3,(H,16,19)(H,17,20)(H,18,21)/t10-,11+/m0/s1 |
InChIキー |
ZIOBBKUCLDPHFV-WDEREUQCSA-N |
異性体SMILES |
C[C@@H](C(=O)NC)NC(=O)[C@@H](C)NC(=O)OCC1=CC=CC=C1 |
正規SMILES |
CC(C(=O)NC)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2-Methyl-5-(prop-1-en-2-yl)cyclopentyl]propanoic acid](/img/structure/B14591541.png)

![[(Trifluoromethyl)sulfanyl]methanesulfinyl bromide](/img/structure/B14591558.png)

![Benzyl(ethenyl)methyl[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14591578.png)


![Sodium bicyclo[4.3.1]deca-2,4,6,8-tetraen-1-ide](/img/structure/B14591595.png)

![Ethyl tetrazolo[1,5-a]quinoxaline-4-carboxylate](/img/structure/B14591606.png)
![4-Chloro-2-[(4-chlorophenyl)methyl]-1-methylbenzene](/img/structure/B14591614.png)
![{[(1-Phenylpentylidene)amino]oxy}acetic acid](/img/structure/B14591616.png)
![Anthracene, 2-[(1,1-dimethylethoxy)methyl]-](/img/structure/B14591623.png)
